2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827953
InChI: InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11;/h1-5,9,13H,6-8H2;1H
SMILES:
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

CAS No.:

Cat. No.: VC15827953

Molecular Formula: C12H14ClN3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride -

Specification

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
IUPAC Name 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Standard InChI InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11;/h1-5,9,13H,6-8H2;1H
Standard InChI Key TUKPGNRSVQOSGS-UHFFFAOYSA-N
Canonical SMILES C1CN2C=C(N=C2CN1)C3=CC=CC=C3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₄ClN₃, with a molecular weight of 235.71 g/mol. Its IUPAC name, 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, reflects the bicyclic core comprising a partially saturated pyrazine ring fused to an imidazole moiety. The phenyl substituent at position 2 and the protonated amine forming the hydrochloride salt are critical to its reactivity (Figure 1).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄ClN₃
Molecular Weight235.71 g/mol
IUPAC Name2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Canonical SMILESC1CN2C=C(N=C2CN1)C3=CC=CC=C3.Cl
InChI KeyTUKPGNRSVQOSGS-UHFFFAOYSA-N

The hydrochloride salt improves aqueous solubility compared to the free base, a common strategy in drug development to enhance pharmacokinetics.

Spectroscopic Identification

While explicit spectroscopic data for this compound is scarce, related tetrahydroimidazo[1,2-a]pyrazines exhibit characteristic NMR signals. For example:

  • ¹H NMR: Aromatic protons from the phenyl group resonate at δ 7.2–7.8 ppm, while methylene protons in the saturated pyrazine ring appear at δ 2.5–4.0 ppm .

  • ¹³C NMR: Carbons in the imidazo[1,2-a]pyrazine core resonate between 110–160 ppm, with the phenyl carbons near 125–140 ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show a molecular ion peak ([M+H]⁺) at m/z 235.71, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride likely follows strategies used for analogous tetrahydroimidazo[1,2-a]pyrazines. A combinatorial approach involving cyclocondensation reactions has been reported for related Gα q inhibitors . Key steps may include:

  • Ring Formation: Cyclization of a dipeptide precursor containing cyclohexylalanine and phenylalanine derivatives under acidic or basic conditions.

  • Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

Critical Reaction Parameters

  • Temperature: Cyclization typically occurs at 80–100°C to ensure complete ring closure .

  • Solvent System: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for imidazo[1,2-a]pyrazine synthesis .

  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization achieves >95% purity .

Industrial Scaling Challenges

Industrial production faces hurdles in optimizing yield and minimizing byproducts. Continuous flow reactors and automated systems could enhance reproducibility, but scalability data for this specific compound remains unpublished.

Biological Activity and Mechanistic Insights

Gα q-Protein Inhibition

Structurally related BIM compounds inhibit Gα q-proteins by targeting redox-sensitive thiol/disulfane substructures and basic amino groups . Although 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride’s activity remains untested, its bicyclic skeleton and phenyl group align with reported pharmacophores .

Cytoskeletal Effects

Prototypical inhibitors like BIM-46187 induce cytoskeletal disruption independent of Gα q/11 pathways, suggesting off-target effects . This underscores the need for selectivity studies in derivative compounds.

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